3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide
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Description
3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O6S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Alzheimer’s Disease
Sulfonamides derived from 4-methoxyphenethylamine showed inhibitory effects on acetylcholinesterase, with specific compounds demonstrating comparable activity to known inhibitors, suggesting potential for Alzheimer’s disease treatment (Abbasi et al., 2018).
Photodynamic Therapy for Cancer Treatment
Novel zinc phthalocyanines substituted with new benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield, indicating potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activities
Sulfonamide-focused libraries have been assessed for their antitumor properties, leading to the identification of compounds that inhibit cell cycle progression in cancer cell lines, with some advancing to clinical trials (Owa et al., 2002).
Pro-apoptotic Effects in Cancer Cells
New sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, demonstrating significant potential for anticancer therapy (Cumaoğlu et al., 2015).
Spectroscopic and Electronic Properties
The synthesis and characterization of sulfonamide derivatives have led to insights into their molecular and electronic structures, offering a basis for the design of molecules with improved stability and electronic properties (Mahmood et al., 2016).
Anti-HIV and Antifungal Activities
Certain benzensulfonamides bearing the 1,3,4-oxadiazole moiety have shown notable anti-HIV and antifungal activities, highlighting their potential as pharmaceutical agents (Zareef et al., 2007).
Supramolecular Architectures
The study of N-aryl-2,5-dimethoxybenzenesulfonamides has contributed to understanding the formation of different supramolecular architectures mediated by weak interactions, important for pharmaceutical design (Shakuntala et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S2/c1-14-5-7-15(8-6-14)28(24,25)20(3)17-13-16(9-10-18(17)26-4)27(22,23)19(2)11-12-21/h5-10,13,21H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMBGYFNNPWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.